molecular formula C12H15NO3 B169170 Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate CAS No. 103500-22-7

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

Cat. No. B169170
M. Wt: 221.25 g/mol
InChI Key: VAZQQRNYILEOGE-UHFFFAOYSA-N
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Description

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate is a chemical compound with the molecular formula C12H15NO3 . It is also known by other names such as Cbz-1-Aminocyclopropylmethanol .


Molecular Structure Analysis

The molecular structure of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate consists of 12 carbon atoms, 15 hydrogen atoms, and 3 oxygen atoms . The compound has a molecular weight of 221.25 g/mol . The InChIKey of the compound is VAZQQRNYILEOGE-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate has a boiling point of 393℃ . The compound has a density of 1.23 and a flash point of 192℃ .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Mannich-type Condensation and Mass Spectrometry : The use of benzyl carbamate in Mannich-type condensation reactions for synthesizing phosphonic derivatives and their mass spectrometric analysis offers insights into the chemical properties and potential applications of these compounds in various domains including materials science and drug development (Cai et al., 2007).

Gold(I)-Catalyzed Intramolecular Hydroamination : The application of benzyl carbamate derivatives in gold(I)-catalyzed intramolecular hydroamination reactions demonstrates the compound's utility in synthesizing nitrogen-containing heterocycles, which are significant in the development of pharmaceuticals and agrochemicals (Zhang et al., 2006).

Enantioselective Synthesis : The enantioselective synthesis of specific carbamate derivatives highlights its role in the production of potent CCR2 antagonists, showcasing the compound's importance in creating targeted therapeutic agents (Campbell et al., 2009).

Applications in Medicinal Chemistry

Antimicrobial and Anticancer Potential : Studies have explored the antimicrobial and anticancer activities of cyclopropyl derivatives and carbamates, suggesting potential applications of Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate and its derivatives in developing new antibacterial agents and cancer treatments (Gauvry & Huet, 1999); (Liang et al., 2020).

properties

IUPAC Name

benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-9-12(6-7-12)13-11(15)16-8-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAZQQRNYILEOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623283
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (1-(hydroxymethyl)cyclopropyl)carbamate

CAS RN

103500-22-7
Record name Benzyl [1-(hydroxymethyl)cyclopropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-(benzyloxycarbonylamino)cyclopropanecarboxylic acid (500 mg, 2.1 mmol) in tetrahydrofuran (5 mL) at 0° C. was added B2H6. THF (1M, 2.1 mL, 2.1 mmol). The mixture was stirred at ambient temperature overnight, treated with K2CO3 (1.0 g in 5 mL H2O) and extracted with methylene chloride (3×10 mL). The organic layer was washed with brine (10 mL) and dried over Na2SO4. After evaporating the solvent, the residue was by chromatography (1:1 ethyl acetate:hexane) to give the title compound as a white solid (200 mg, 43%). 1H-NMR (300 MHz, CDCl3) δ7.35 (m, 5H), 5.30 (br s, 1H), 5.10 (s, 2H), 3.61 (s, 2H), 3.02 (br s, 1H), 0.86 (s, 4H).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
Name
B2H6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.1 mL
Type
solvent
Reaction Step Three
Yield
43%

Synthesis routes and methods II

Procedure details

To a stirred solution of ethyl 1-(benzyloxycarbonylamino)cyclopropanecarboxylate (8.7 g, 33.0 mmol) in 50 mL of THF was slowly added at room temperature LiBH4 (2.26 g, 103.76 mmol) and the mixture was stirred at room temperature for 16 hours. The reaction mixture was cooled to 0° C. and quenched by adding a 50% HOAc solution (10 mL). The reaction mixture was partitioned between 70 mL of water and 70 mL of diethyl ether. The organic phase was washed with saturated aqueous NaHCO3 solution (15 mL), brine (10 mL) and dried over anhydrous sodium sulfate. The drying agent was removed by filtration and the filtrate was evaporated at 40° C. under reduced pressure to give a crude product, which was purified by column chromatography (silica gel, 200-300 mesh, eluting with a mixture of petroleum ether and ethyl acetate (1:1, v/v) to give benzyl 1-(hydroxymethyl)cyclopropylcarbamate (6.36 g, 87.1%) as a white solid. MS: (M+H)+=222.1; 1H NMR (300 MHz, CDCl3): δ 7.46-7.35 (m, 5H), 5.38 (brs, 1H), 5.19 (s, 2H), 3.71 (s, 2H), 0.96 (s, 4H).
Quantity
8.7 g
Type
reactant
Reaction Step One
Name
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Ethyl chloroformate (0.17 mL, 0.0018 mol) was added to a solution of 1-[(benzyloxy)carbonyl]aminocyclopropanecarboxylic acid (0.35 g, 0.0015 mol) and triethylamine (0.25 mL, 0.0018 mol) in THF (5.0 mL) at −10° C. The mixture was stirred at RT for 30 min., filtered, and washed with THF. Sodium tetrahydroborate (0.11 g, 0.0030 mol) in water (1.0 mL) was added to the filtrate at 0° C., and stirred at RT for 2 h. The reaction mixture was carefully quenched with 1N HCl, and extracted with EtOAc. The extract was washed with saturated NaHCO3, brine, dried over MgSO4, filtered, and concentrated to give the crude product (0.32 g, 97%). LCMS: (M+H)=222.0, (M+Na)=244.0.
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.11 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
97%

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